2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid is a chemical compound that exists as a mixture of diastereomers. This compound has gained significant attention in various fields due to its unique chemical structure and potential biological activities. The presence of the cyclopropane ring and the phenyl group contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring and phenyl group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3-trimethylcyclopropane-1-carboxylic acid: Lacks the phenyl group, resulting in different reactivity and properties.
3-phenylcyclopropane-1-carboxylic acid: Lacks the additional methyl groups, affecting its steric and electronic properties.
Uniqueness
2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, phenyl group, and multiple methyl groups. This combination imparts distinct steric and electronic characteristics, making it valuable in various research and industrial applications.
Properties
CAS No. |
17219-41-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-12(2)10(11(14)15)13(12,3)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15) |
InChI Key |
OXKYWMXNHAZFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C2=CC=CC=C2)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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